N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, commonly known as FPEB, is a synthetic compound that belongs to the class of benzamide derivatives. It is used in scientific research as a selective and high-affinity ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). FPEB has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
Wirkmechanismus
FPEB binds selectively and with high affinity to the allosteric binding site of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, a G-protein-coupled receptor that is widely distributed in the brain. Activation of this compound leads to the modulation of various intracellular signaling pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAPK/ERK pathway. The activation of this compound has been implicated in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
FPEB has been shown to modulate the activity of this compound in the brain, leading to a range of biochemical and physiological effects. Activation of this compound has been shown to enhance synaptic transmission, increase neuronal excitability, and promote the release of neurotransmitters such as dopamine and glutamate. FPEB has also been shown to modulate the activity of other neurotransmitter systems, including the opioid and cannabinoid systems.
Vorteile Und Einschränkungen Für Laborexperimente
FPEB has several advantages for use in lab experiments, including its high selectivity and affinity for N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, its ability to cross the blood-brain barrier, and its suitability for use in PET imaging studies. However, FPEB also has some limitations, including its short half-life, which limits its use in longitudinal studies, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
The use of FPEB in scientific research is likely to continue to expand in the future. Some potential future directions for research include the development of novel N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide-targeted therapies for the treatment of neurological disorders, the investigation of the role of this compound in addiction and other psychiatric disorders, and the development of new imaging techniques for the visualization of this compound in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of FPEB and its potential for off-target effects.
Synthesemethoden
The synthesis of FPEB involves a series of chemical reactions, starting with the condensation of 2-fluoroethylamine with 4-piperidone to form 1-(2-fluoroethyl)-4-piperidinone. The resulting compound is then reacted with N-methylbenzamide in the presence of a reducing agent to obtain FPEB. The synthesis of FPEB has been optimized to increase yield and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
FPEB is widely used in scientific research as a radioligand for the imaging of N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide in the brain. It has been used in positron emission tomography (PET) studies to investigate the role of this compound in various neurological disorders, including addiction, depression, and schizophrenia. FPEB has also been used in preclinical studies to evaluate the efficacy of this compound-targeted therapies for the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-24(22(26)20-8-3-2-4-9-20)17-18-11-14-25(15-12-18)16-13-19-7-5-6-10-21(19)23/h2-10,18H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHYLCOQHQMRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.